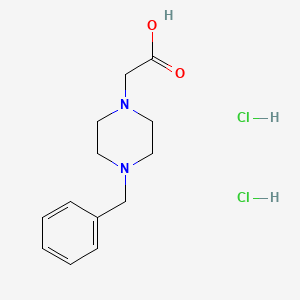

2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride

Beschreibung

2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride (CAS: 214535-51-0) is a piperazine derivative characterized by a benzyl group attached to the piperazine ring and an acetic acid moiety. Its molecular formula is C₁₃H₁₈Cl₂N₂O₂, with a molecular weight of 305.20 g/mol. The compound is a dihydrochloride salt, enhancing its solubility in aqueous environments, which is advantageous for pharmaceutical applications .

Eigenschaften

IUPAC Name |

2-(4-benzylpiperazin-1-yl)acetic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.2ClH/c16-13(17)11-15-8-6-14(7-9-15)10-12-4-2-1-3-5-12;;/h1-5H,6-11H2,(H,16,17);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGASJMSZUPLNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)CC(=O)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595065 | |

| Record name | (4-Benzylpiperazin-1-yl)acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214535-51-0 | |

| Record name | (4-Benzylpiperazin-1-yl)acetic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-benzylpiperazin-1-yl)acetic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction with Chloroacetic Acid

One common method for synthesizing 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride involves the direct reaction of 4-benzylpiperazine with chloroacetic acid:

Reagents :

- 4-benzylpiperazine

- Chloroacetic acid

- Organic solvent (e.g., ethanol or methanol)

-

- The reaction is typically carried out under reflux conditions in an organic solvent.

- The temperature is maintained at approximately 60–80°C for several hours.

-

- The crude product is purified by recrystallization from a suitable solvent, often yielding white crystalline solids.

This method has been noted for its efficiency and relatively high yield, making it suitable for both laboratory and industrial-scale production.

Alternative Methods

Other methods have been explored in the literature, including:

-

- Involves the condensation of piperazine derivatives with carboxylic acids or their derivatives.

-

- In some cases, protective groups are utilized to prevent unwanted reactions during synthesis.

Detailed Reaction Mechanism

The mechanism of the reaction between 4-benzylpiperazine and chloroacetic acid can be summarized as follows:

Nucleophilic Attack : The nitrogen atom in the piperazine ring acts as a nucleophile, attacking the electrophilic carbon atom in chloroacetic acid.

Formation of Intermediate : This results in the formation of an intermediate that subsequently undergoes protonation and deprotonation steps to yield the final product.

Salt Formation : The final product is isolated as a dihydrochloride salt through the addition of hydrochloric acid during purification.

Industrial Production Considerations

In industrial settings, the synthesis of this compound may involve:

Continuous Flow Reactors : These systems allow for better control over reaction conditions and can enhance yield and purity.

High-Purity Reagents : Use of high-purity starting materials minimizes impurities that could affect product quality.

Summary of Key Findings

The following table summarizes various preparation methods for this compound:

| Method | Key Reagents | Temperature (°C) | Purification Method | Yield (%) |

|---|---|---|---|---|

| Direct Reaction with Chloroacetic Acid | 4-benzylpiperazine, chloroacetic acid | 60–80 | Recrystallization | High |

| Condensation Reactions | Piperazine derivatives, carboxylic acids | Varies | Column chromatography | Moderate |

| Protective Group Strategy | Various protecting agents | Controlled | Filtration | Variable |

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, where the piperazine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Chemical Profile

- Molecular Formula : C₁₃H₂₀Cl₂N₂O₂

- Structure : The compound features a piperazine ring substituted with a benzyl group at the 4-position, which is crucial for its biological activity.

Antimicrobial Activity

Research indicates that 2-(4-benzylpiperazin-1-yl)acetic acid dihydrochloride exhibits antimicrobial properties. Studies have focused on developing hybrid compounds that enhance binding to DNA gyrase, leading to increased antibacterial efficacy. This mechanism may provide a novel approach to combat antibiotic-resistant strains of bacteria by offering a new binding mode that enhances the potency of existing antibiotics.

Neuropharmacological Applications

The compound's structural similarity to psychoactive substances suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine receptors. Preliminary studies indicate potential anxiolytic and antidepressant effects, making it a candidate for further exploration in treating psychiatric conditions. Its ability to modulate neurotransmission could lead to new therapeutic strategies for mental health disorders.

Interaction Profiles

The interaction profiles of this compound reveal its affinity for several neurotransmitter receptors:

| Receptor Type | Potential Interaction |

|---|---|

| Serotonin Receptors | Modulation of mood and anxiety |

| Dopamine Receptors | Potential effects on motivation and reward pathways |

These interactions suggest that the compound may have diverse pharmacological effects beyond its initial applications.

Structural Comparisons

Several compounds share structural similarities with this compound, which may influence their biological activity:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Benzylpiperazin-1-yl)ethanone | Benzylpiperazine core with ketone functionality | Different pharmacological profiles |

| 2-(4-Chlorobenzyl)piperazine | Chlorine substitution on benzene | Increased lipophilicity affecting CNS penetration |

| 1-(3,4-Dichlorobenzyl)piperazine | Dichloro substitution | Enhanced potency in certain receptor interactions |

These comparisons underscore the unique pharmacological potential of this compound in terms of its specific interactions and therapeutic uses.

Wirkmechanismus

The mechanism of action of 2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering various biochemical pathways. This interaction can lead to changes in cellular functions and physiological responses .

Vergleich Mit ähnlichen Verbindungen

Cetirizine Dihydrochloride (CAS: 83881-52-1)

- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl

- Key Features : Contains a 4-chlorophenyl-benzyl group on the piperazine ring and an ethoxyacetic acid chain.

- Pharmacology : A second-generation antihistamine used for allergic rhinitis and urticaria. Its extended ethoxy chain improves selectivity for peripheral H₁ receptors, reducing central nervous system side effects .

- Comparison : Unlike 2-(4-benzylpiperazin-1-yl)acetic acid dihydrochloride, Cetirizine’s larger substituents (chlorophenyl-benzyl group) enhance receptor specificity and potency.

Levocetirizine Dihydrochloride (CAS: 130018-87-0)

Avizafone Dihydrochloride (CAS: N/A)

- Molecular Formula: Not explicitly provided, but derived from benzophenone and hexanoic acid precursors.

- Key Features : A prodrug of the anxiolytic agent diazepam, featuring a piperazine core with a benzyloxycarbonyl (Cbz) group.

- Pharmacology : Hydrolyzed in vivo to release diazepam, demonstrating the utility of piperazine derivatives in prodrug design .

- Comparison : Unlike this compound, Avizafone’s Cbz group facilitates enzymatic activation, suggesting divergent therapeutic pathways.

2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic Acid (CAS: 156478-71-6)

- Molecular Formula : C₁₁H₂₀N₂O₄

- Key Features : A Boc-protected piperazine derivative with an acetic acid chain.

- Applications : Used as a synthetic intermediate in peptide chemistry and drug discovery. The Boc group enhances stability during synthesis .

- Comparison : The tert-butoxycarbonyl group contrasts with the benzyl group in this compound, affecting lipophilicity and reactivity.

Physicochemical and Pharmacokinetic Properties

Key Observations :

- Lipophilicity : The benzyl group in this compound likely increases lipophilicity compared to Cetirizine’s polar ethoxy chain.

- Bioavailability : Dihydrochloride salts generally improve aqueous solubility, critical for oral absorption.

Biologische Aktivität

2-(4-Benzylpiperazin-1-yl)acetic acid dihydrochloride is a chemical compound that has garnered attention for its potential pharmacological applications, particularly in neuropharmacology and antimicrobial activity. This compound features a piperazine ring substituted with a benzyl group at the 4-position, which may influence its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₂₀Cl₂N₂O₂. It is characterized by the presence of both carboxylic acid and piperazine functionalities, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀Cl₂N₂O₂ |

| Molecular Weight | 295.22 g/mol |

| Solubility | Soluble in water |

| pH | 4.5 - 6.5 |

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions may lead to various physiological effects, including anxiolytic and antidepressant activities .

Neurotransmitter Interaction

Research indicates that this compound exhibits affinity for multiple neurotransmitter systems:

- Serotonin Receptors : Potential modulation of mood and anxiety.

- Dopamine Receptors : Influence on reward pathways and cognition.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has been suggested that the compound may act on DNA gyrase, an essential enzyme for bacterial DNA replication, thus providing a novel mechanism for antibacterial action.

In Vitro Studies

In vitro assays have demonstrated varying degrees of biological activity:

- Antibacterial Activity : The compound showed significant inhibition against various bacterial strains, indicating its potential as a therapeutic agent in treating bacterial infections.

- Neuroprotective Effects : Preliminary findings suggest that it may possess neuroprotective properties, which could be beneficial in neurodegenerative diseases .

Study 1: Neuropharmacological Evaluation

A study investigated the anxiolytic effects of this compound using animal models. The results indicated a significant reduction in anxiety-like behaviors compared to control groups, supporting its potential use in treating anxiety disorders.

Study 2: Antimicrobial Efficacy

Another research focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria. The findings revealed:

- Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 μg/mL, demonstrating effective antibacterial activity.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 50 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.